N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Overview
Description
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride, also known as FBMD, is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential applications in biochemistry, physiology, and pharmacology. FBMD has a unique molecular structure that has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The benzimidazole core structure is known to exhibit significant activity against a variety of microbial strains. For instance, derivatives of benzimidazole have shown potent in vitro activity against organisms like E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger . The presence of the fluorine atom on the benzimidazole ring could potentially enhance this activity through electronic effects that increase the compound’s ability to interact with microbial enzymes or DNA.
Anticancer Properties
Benzimidazole derivatives are also being explored for their anticancer properties. The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers in the cell, potentially interfering with DNA replication and cell division. This makes them promising candidates for the development of new anticancer drugs .
Enzyme Inhibition
The compound’s structure suggests that it could act as an inhibitor for various enzymes. Enzyme inhibition is a crucial mechanism of action for many drugs, including those used to treat diseases like diabetes and hypertension. The benzimidazole moiety is particularly interesting for researchers due to its ability to bind to the active sites of enzymes and modulate their activity .
Neurological Applications
The compound’s ability to cross the blood-brain barrier opens up possibilities for its use in neurological research. It could be used to study neurodegenerative diseases, as well as to develop drugs that target the central nervous system .
Antiparasitic Activity
Benzimidazoles have a history of use as antiparasitic agents. They can interfere with the energy metabolism of parasites, leading to their death. This compound, with its specific substitutions, could be investigated for its efficacy against a range of parasitic infections .
Agricultural Research
In agriculture, benzimidazole derivatives are used as fungicides and pesticides. Their mode of action typically involves disrupting the life cycle of the pest or pathogen, thereby protecting crops. The specific compound could be evaluated for its potential in protecting crops without harming the environment .
Material Science
Lastly, in material science, the compound could be used to create novel polymers or coatings with specific properties, such as increased resistance to heat or corrosion. The benzimidazole moiety could contribute to the stability and functionality of these materials .
Mechanism of Action
Target of Action
The primary targets of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride are currently unknown . The compound belongs to the benzimidazole class, which is known to have a wide spectrum of biological activities .
Mode of Action
Other benzimidazole derivatives have been shown to interact with their targets, leading to various biological effects .
Result of Action
The molecular and cellular effects of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride’s action are currently unknown . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIMPLPNVNMHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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